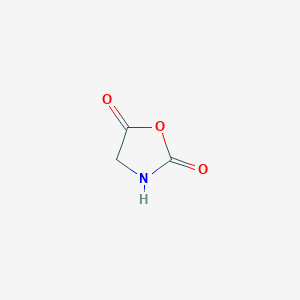

Oxazolidine-2,5-dione

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3-oxazolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3NO3/c5-2-1-4-3(6)7-2/h1H2,(H,4,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARAFEULRMHFMDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)OC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80176257 | |

| Record name | Oxazolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80176257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2185-00-4 | |

| Record name | 2,5-Oxazolidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2185-00-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Oxazolidinedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002185004 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxazolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80176257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxazolidine-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.882 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-OXAZOLIDINEDIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9V6987Y758 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of glycine N-carboxyanhydride (NCA)

An In-depth Technical Guide to the Synthesis of Glycine N-Carboxyanhydride (NCA)

Introduction

Glycine N-carboxyanhydride (NCA), also known as 2,5-oxazolidinedione, is the simplest member of the amino acid N-carboxyanhydride family.[1][2] As crucial monomers, NCAs are extensively used in the ring-opening polymerization (ROP) to produce polypeptides with well-defined structures and high molecular weights. The purity of the NCA monomer is paramount, as trace impurities can interfere with polymerization, leading to chain termination and broad molecular weight distributions.[3] This guide provides a comprehensive overview of the primary synthetic routes, detailed experimental protocols, and purification strategies for producing high-purity glycine NCA, intended for researchers and professionals in polymer chemistry and drug development.

Synthetic Methodologies

The synthesis of glycine NCA can be broadly categorized into phosgene-based methods, which are the most common, and newer phosgene-free alternatives developed for improved safety and greener processes.

Phosgene-Based Synthesis (Fuchs-Farthing Method)

The most direct and widely employed method for synthesizing NCAs is the Fuchs-Farthing method, which involves the direct reaction of an unprotected amino acid with phosgene or a phosgene equivalent.[4] Due to the extreme toxicity of phosgene gas, solid and liquid substitutes like triphosgene (bis(trichloromethyl) carbonate) and diphosgene (trichloromethyl chloroformate) are now standard laboratory reagents for this transformation.[4][5]

The reaction proceeds via the formation of an intermediate N-chloroformyl amino acid chloride, which then undergoes intramolecular cyclization to yield the NCA, releasing two molecules of hydrogen chloride (HCl).[4] The removal of the HCl byproduct is critical to prevent acid-catalyzed decomposition of the NCA product.

Key Reaction: Glycine + COCl₂ (or equivalent) → Glycine-NCA + 2 HCl

Leuchs Method

The original method developed by Hermann Leuchs involves the cyclization of N-alkoxycarbonyl amino acid chlorides.[1] This is typically achieved by treating an N-protected glycine, such as N-Boc-glycine, with a halogenating agent like thionyl chloride (SOCl₂) or phosphorus tribromide, followed by thermal cyclization.[6][7] While effective, this route involves an additional protection/deprotection step compared to the direct phosgenation of the free amino acid.

Phosgene-Free Synthesis

Concerns over the toxicity of phosgene and its derivatives have driven the development of alternative, greener synthetic routes. One promising strategy involves the direct use of carbon dioxide (CO₂) as the carbonyl source. This method requires the activation of the amino acid and the use of a coupling reagent, such as n-propylphosphonic anhydride (T3P), to facilitate the cyclization under mild conditions.[8] This approach avoids the generation of highly toxic reagents and byproducts.[8]

Data Presentation

Table 1: Comparison of Key Synthetic Routes for Glycine NCA

| Method | Starting Material | Key Reagents | Solvent | Typical Conditions | Advantages/Disadvantages |

| Fuchs-Farthing | Glycine | Triphosgene or Diphosgene | Anhydrous THF, Ethyl Acetate | 25-70 °C, 2-6 hours[9] | Adv: High yield, direct route.[4] Disadv: Uses toxic phosgene derivatives, requires strictly anhydrous conditions. |

| Leuchs Method | N-Boc-glycine | Thionyl Chloride (SOCl₂) | Anhydrous THF | Room Temp, 4 hours[6] | Adv: Avoids direct use of phosgene. Disadv: Requires N-protection of the amino acid, multi-step process. |

| Moisture-Tolerant | Glycine | Triphosgene, Propylene Oxide (PO) | THF | Room Temp | Adv: Robust, tolerates moisture, simplifies handling. Disadv: Still relies on a phosgene derivative. |

| CO₂-Based | Glycine | Carbon Dioxide (CO₂), T3P | Acetonitrile (MeCN) | 65 °C, 24 hours[8] | Adv: Phosgene-free, green chemistry.[8] Disadv: Requires high pressure, newer method. |

Table 2: Physicochemical Properties of Glycine NCA

| Property | Value | Reference |

| Molecular Formula | C₃H₃NO₃ | [2][10] |

| Molar Mass | 101.06 g/mol | [2][10] |

| Appearance | White crystalline solid | [1][2] |

| Melting Point | 120 °C (with decomposition) | [10] |

Experimental Protocols

Protocol 1: Synthesis of Glycine NCA using Triphosgene

This protocol is adapted from the Fuchs-Farthing method using triphosgene as a safer phosgene source.[9][10]

Materials:

-

Glycine

-

Triphosgene

-

Anhydrous Tetrahydrofuran (THF)

-

Petroleum Ether or Hexanes

-

Anhydrous Ethyl Acetate

Procedure:

-

In a flame-dried, three-necked flask equipped with a condenser and nitrogen inlet, suspend glycine (e.g., 20 g) in anhydrous THF.[10]

-

Add a catalytic amount of an appropriate triphosgene decomposition catalyst if desired.[9]

-

Heat the suspension to 50 °C with stirring.[10]

-

In a separate flask, dissolve triphosgene (molar ratio of 0.34-0.60 to glycine) in anhydrous THF.[9]

-

Slowly add the triphosgene solution to the glycine suspension. The reaction mixture will gradually become clear as the glycine reacts and dissolves. The reaction is typically complete within 2.5-5.5 hours.[9]

-

Once the solution is clear, continue stirring for an additional 30 minutes, then blow with nitrogen to remove excess HCl and any residual phosgene.[10]

-

Filter the reaction mixture to remove any insoluble impurities.

-

Concentrate the filtrate under reduced pressure.

-

Precipitate the crude product by adding cold n-hexane or petroleum ether.[10]

-

Collect the crude solid by filtration.

-

For purification, recrystallize the solid from anhydrous ethyl acetate and hexane to yield pure glycine NCA.[10]

Protocol 2: Synthesis of Glycine NCA from N-Boc-Glycine

This protocol is a variation of the Leuchs method.[6]

Materials:

-

N-Boc-glycine

-

Thionyl chloride (SOCl₂)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Hexane

-

Anhydrous Ethyl Acetate

-

Celite

Procedure:

-

Dry N-Boc-glycine (1 eq.) in a flame-dried Schlenk flask under vacuum for 15-30 minutes.[6]

-

Add anhydrous THF to the flask, followed by the dropwise addition of thionyl chloride (1.2 eq.).[6]

-

Stir the reaction at room temperature for 4 hours.[6]

-

Evaporate the solvent under vacuum using a Schlenk line.

-

Wash the resulting residue three times with anhydrous hexane, filtering the suspension via cannula after each wash to remove soluble impurities.[6]

-

Dry the resulting powder. Add anhydrous ethyl acetate and filter the suspension through a pad of dried Celite to remove insoluble byproducts.[6]

-

Concentrate the filtrate and wash the resulting solid with dry diethyl ether before drying under vacuum to yield the final product.[6]

Purification Strategies

The purification of NCAs is critical for successful polymerization. Common impurities include HCl, unreacted amino acids, and electrophilic contaminants like 2-isocyanatoacyl chlorides.[7]

-

Recrystallization: This is the most common method for solid NCAs. Typical solvent/antisolvent systems include THF/hexane, ethyl acetate/hexane, and toluene/heptane.[7]

-

Filtration through Diatomaceous Earth (Celite): For large-scale synthesis, a simple and effective method is to dissolve the crude product in a solvent like DCM or ethyl acetate and filter it through a pad of dried Celite. This efficiently removes fine particulates and certain impurities, often yielding NCAs pure enough for polymerization without recrystallization.[7][11]

-

Flash Chromatography: For NCAs that are oils or difficult to crystallize, flash chromatography on silica gel can be an effective purification method. This must be performed using anhydrous solvents in an inert atmosphere (e.g., in a glovebox) to prevent decomposition of the NCA on the silica.[4][12]

Visualizations

Synthetic Pathways Overview

References

- 1. Amino acid N-carboxyanhydride - Wikipedia [en.wikipedia.org]

- 2. Glycine N-carboxyanhydride - Wikipedia [en.wikipedia.org]

- 3. cheng.matse.illinois.edu [cheng.matse.illinois.edu]

- 4. Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. rsc.org [rsc.org]

- 7. tandfonline.com [tandfonline.com]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. CN103204821A - Method for preparing amino acid N-carboxyanhydride - Google Patents [patents.google.com]

- 10. chembk.com [chembk.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of 1,3-Oxazolidine-2,5-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 1,3-oxazolidine-2,5-dione, a heterocyclic compound of significant interest in medicinal chemistry and polymer science. Also known as Glycine N-carboxyanhydride (NCA), this reactive molecule serves as a crucial building block for the synthesis of polypeptides and other biologically active molecules. This document details its key physicochemical characteristics, provides insights into its synthesis and reactivity, and includes detailed experimental protocols and reaction mechanisms.

Introduction

1,3-Oxazolidine-2,5-dione is a five-membered heterocyclic compound derived from the amino acid glycine.[1] Its structure incorporates both an anhydride and a carbamate functionality, rendering it susceptible to nucleophilic attack and ring-opening reactions. This inherent reactivity is harnessed in various synthetic applications, most notably in the ring-opening polymerization to produce polyglycine and in the controlled synthesis of peptides.[2] Understanding the nuanced physical and chemical properties of this compound is paramount for its effective utilization in research and development.

Physical and Chemical Properties

The physical and chemical properties of 1,3-oxazolidine-2,5-dione are summarized in the table below, providing a clear reference for researchers.

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₃NO₃ | [3] |

| Molar Mass | 101.061 g/mol | [3] |

| Appearance | White solid | [2] |

| Melting Point | 120 °C (decomposes) | [3] |

| Density | 1.469 ± 0.06 g/cm³ (predicted) | [3] |

| pKa | 9.32 ± 0.20 (predicted) | [3] |

| Storage Temperature | -20°C | [3] |

Synthesis of 1,3-Oxazolidine-2,5-dione

The most common and established method for the synthesis of 1,3-oxazolidine-2,5-dione is the reaction of glycine with phosgene or a phosgene equivalent, such as triphosgene.[1][3] This process, often referred to as the Fuchs-Farthing method, involves the formation of an intermediate N-carbonyl chloride, which subsequently cyclizes to yield the desired product.[4]

References

An In-depth Technical Guide to the Mechanism of Oxazolidine-2,5-dione Formation from Amino Acids

Abstract

Oxazolidine-2,5-diones, more commonly known as α-amino acid N-carboxyanhydrides (NCAs), are crucial heterocyclic compounds derived from amino acids.[1] First synthesized by Hermann Leuchs, they are often referred to as Leuchs' anhydrides.[1][2] As highly reactive amino acid derivatives, NCAs serve as fundamental building blocks for the synthesis of polypeptides and have significant applications in the development of biomaterials and pharmaceuticals.[2][3][4] Their high reactivity stems from the cyclic anhydride group, which makes the carbonyl group highly susceptible to nucleophilic attack.[4] This guide provides a comprehensive overview of the core mechanisms governing NCA formation, details key experimental protocols, presents quantitative data from seminal studies, and illustrates the reaction pathways and workflows through detailed diagrams.

Core Mechanisms of NCA Formation

The synthesis of NCAs from amino acids is primarily achieved through two classical methods: the Leuchs method and the more prevalent Fuchs-Farthing method. Modern variations and phosgene-free alternatives have also been developed to address safety and purity concerns.

The Fuchs-Farthing Method (Direct Phosgenation)

The most common and direct route to NCA synthesis is the Fuchs-Farthing method, which involves the reaction of an unprotected α-amino acid with phosgene (COCl₂) or its safer, manageable derivatives like diphosgene (a liquid) or triphosgene (a solid).[2][5] This method is favored for its efficiency and good yields without significant racemization.[5]

The reaction mechanism proceeds via the direct phosgenation of the free amino acid.[5] The amino group of the amino acid attacks the electrophilic carbonyl carbon of phosgene. This is followed by an intramolecular cyclization to form the five-membered oxazolidine-2,5-dione ring, with the concomitant release of two molecules of hydrogen chloride (HCl).[2][6] The principal contaminants in these reactions are HCl and the HCl salts of any unreacted amino acid.[2] Other potential impurities include N-chloroformyl-amino acid chlorides and α-isocyanato-acid chlorides, which can interfere with subsequent polymerization reactions.[5]

References

- 1. Amino acid N-carboxyanhydride - Wikipedia [en.wikipedia.org]

- 2. tandfonline.com [tandfonline.com]

- 3. pharmaceutical-networking.com [pharmaceutical-networking.com]

- 4. pmcisochem.fr [pmcisochem.fr]

- 5. Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides | MDPI [mdpi.com]

- 6. Phosgene - Wikipedia [en.wikipedia.org]

In-Depth Technical Guide to the Spectroscopic Data of Oxazolidine-2,5-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for oxazolidine-2,5-dione, also known as glycine N-carboxyanhydride (Gly-NCA). This compound is a fundamental building block in the synthesis of polypeptides and other macromolecules of interest in drug development and materials science. This document details available spectroscopic data (Nuclear Magnetic Resonance, Infrared, and Mass Spectrometry), experimental protocols for its synthesis, and a workflow for its preparation and analysis.

Spectroscopic Data of this compound

The following tables summarize the available quantitative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.15 | singlet | 1H | N-H |

| 4.45 | singlet | 2H | C₄-H₂ |

Solvent: DMSO-d₆, Frequency: 400 MHz[1]

¹³C NMR Data

| Chemical Shift (δ) ppm (Predicted) | Assignment |

| ~170 | C₅=O |

| ~152 | C₂=O |

| ~45 | C₄ |

Infrared (IR) Spectroscopy

Anhydrides, including N-carboxyanhydrides, typically show two characteristic carbonyl (C=O) stretching bands.

| Wavenumber (cm⁻¹) | Assignment |

| ~1850 - 1800 | Asymmetric C=O stretch |

| ~1790 - 1740 | Symmetric C=O stretch |

Note: Specific peak values for this compound are reported in various sources to be around 1836 cm⁻¹ and 1791 cm⁻¹ or 1785 cm⁻¹ and 1753 cm⁻¹ for similar N-carboxyanhydrides.[2][3]

Mass Spectrometry (MS)

Experimental Protocols

The synthesis of this compound (glycine N-carboxyanhydride) can be achieved through several methods. A common and effective laboratory-scale synthesis involves the use of triphosgene as a phosgene equivalent.

Synthesis of this compound using Triphosgene

This protocol is adapted from established methods for the synthesis of N-carboxyanhydrides.[5]

Materials:

-

Glycine

-

Triphosgene (bis(trichloromethyl) carbonate)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Hexane

-

Argon or Nitrogen gas

-

Standard glassware for inert atmosphere synthesis

Procedure:

-

All glassware should be thoroughly dried in an oven at 120 °C overnight to ensure anhydrous conditions.

-

In a round-bottom flask under an inert atmosphere (Argon or Nitrogen), suspend glycine in anhydrous THF.

-

With vigorous stirring, add a solution of triphosgene in anhydrous THF to the glycine suspension. The molar ratio of glycine to triphosgene should be carefully controlled.

-

The reaction mixture is then heated to a moderate temperature (e.g., 60 °C) and stirred for several hours (typically 3 hours or until the solution becomes clear).

-

After the reaction is complete, the mixture is cooled, and the product is precipitated by the addition of anhydrous hexane.

-

The crude product is collected by filtration and washed with hexane to remove any unreacted triphosgene.

-

The white solid product is then recrystallized from a suitable solvent system, such as THF/hexane, and dried under high vacuum to yield pure this compound.

Experimental and Analytical Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

References

The Emergence of Oxazolidinone-Containing Polypeptides: A Technical Guide to Their Projected Biological Activity and Evaluation

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide explores the burgeoning field of oxazolidinone-containing polypeptides, a novel class of potential therapeutic agents. By incorporating the pharmacophore of oxazolidinone antibiotics into a polypeptide backbone, researchers aim to develop new biomaterials with inherent and potent antimicrobial properties. This document provides a comprehensive overview of their projected biological activity, detailed experimental protocols for their synthesis and evaluation, and a forward-looking perspective on their potential applications in combating multidrug-resistant pathogens.

Introduction: A Novel Fusion of Polymer Chemistry and Pharmacology

Oxazolidinones are a clinically vital class of synthetic antibiotics renowned for their efficacy against multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][2] Their unique mechanism of action, the inhibition of bacterial protein synthesis at the initiation phase, sets them apart from many other antibiotic classes.[1][3] The conceptual incorporation of these oxazolidinone moieties into polypeptide chains presents an exciting avenue for the development of novel antimicrobial agents with potentially enhanced properties.

This guide serves as a foundational resource for researchers venturing into this innovative area. While direct experimental data on oxazolidinone-containing polypeptides is still emerging, this document extrapolates from the well-established principles of oxazolidinone antibiotics and peptide chemistry to provide a robust framework for their design, synthesis, and biological characterization.

Projected Biological Activity and Mechanism of Action

The primary mechanism of action for oxazolidinone antibiotics is the targeted inhibition of the initiation of protein synthesis in bacteria.[1][3][4] It is hypothesized that oxazolidinone-containing polypeptides will exert their antimicrobial effects through a similar pathway.

Oxazolidinones bind to the 50S ribosomal subunit, a critical component of the bacterial protein synthesis machinery.[2][5] Specifically, they interact with the A-site pocket of the 50S subunit at the peptidyl transferase center (PTC).[5] This binding event is thought to interfere with the proper positioning of the initiator fMet-tRNA, thereby preventing the formation of the 70S initiation complex.[4][5] This complex is the essential starting point for the elongation of a new polypeptide chain. By halting this initial step, oxazolidinone-containing polypeptides would effectively shut down the production of essential bacterial proteins, leading to a bacteriostatic effect.[2]

A key advantage of this mechanism is its novelty, which means that cross-resistance with other classes of protein synthesis inhibitors is not expected.[3]

Quantitative Data Summary

While specific data for novel oxazolidinone-containing polypeptides is not yet available in published literature, a comparative analysis can be framed by examining the performance of parent oxazolidinone antibiotics against various bacterial strains. This provides a benchmark for the potential antimicrobial efficacy of their polymeric counterparts. The following table presents a hypothetical summary of expected Minimum Inhibitory Concentration (MIC) values. MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.[1]

| Bacterial Species | Strain Type | Expected MIC Range (µg/mL) | Reference Oxazolidinone |

| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | 0.5 - 4 | Linezolid |

| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 0.5 - 4 | Linezolid |

| Enterococcus faecalis | Vancomycin-Susceptible (VSE) | 1 - 4 | Linezolid |

| Enterococcus faecium | Vancomycin-Resistant (VRE) | 1 - 4 | Linezolid |

| Streptococcus pneumoniae | Penicillin-Susceptible | 0.5 - 2 | Linezolid |

| Streptococcus pneumoniae | Penicillin-Resistant | 0.5 - 2 | Linezolid |

Experimental Protocols

Synthesis of Oxazolidinone-Containing Polypeptides

The synthesis of these novel polypeptides can be approached using modified solid-phase peptide synthesis (SPPS) techniques.[4] This involves the incorporation of a custom-synthesized amino acid monomer containing the oxazolidinone moiety.

Protocol: Solid-Phase Peptide Synthesis (SPPS) of Oxazolidinone-Containing Polypeptides

-

Resin Preparation:

-

Start with a suitable resin (e.g., Rink amide resin for a C-terminal amide).

-

Swell the resin in a suitable solvent (e.g., dimethylformamide, DMF).

-

-

Fmoc Deprotection:

-

Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin-bound amino acid by treating with 20% piperidine in DMF.

-

Wash the resin thoroughly with DMF to remove excess piperidine and the cleaved protecting group.

-

-

Amino Acid Coupling:

-

Activate the carboxyl group of the next Fmoc-protected amino acid (either a standard amino acid or the custom oxazolidinone-containing monomer) using a coupling agent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA) in DMF.

-

Add the activated amino acid solution to the resin and allow the coupling reaction to proceed.

-

Monitor the coupling reaction for completion (e.g., using a Kaiser test).

-

Wash the resin with DMF to remove unreacted reagents.

-

-

Repeat Cycles:

-

Repeat the deprotection and coupling steps for each subsequent amino acid in the desired polypeptide sequence.

-

-

Cleavage and Deprotection:

-

Once the synthesis is complete, wash the resin with dichloromethane (DCM).

-

Treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid (TFA) with scavengers such as water and triisopropylsilane) to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitate the crude peptide in cold diethyl ether.

-

-

Purification and Characterization:

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterize the purified polypeptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm its identity and purity.

-

Evaluation of Biological Activity

The antimicrobial efficacy of the synthesized polypeptides is primarily determined by measuring their Minimum Inhibitory Concentration (MIC).

Protocol: Broth Microdilution MIC Assay

-

Inoculum Preparation:

-

Culture the test bacterium overnight on an appropriate agar plate.

-

Select several colonies and suspend them in a sterile saline solution to match the turbidity of a 0.5 McFarland standard.

-

Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the final desired inoculum concentration (approximately 5 x 10⁵ CFU/mL).

-

-

Preparation of Polypeptide Dilutions:

-

Prepare a stock solution of the purified oxazolidinone-containing polypeptide in a suitable solvent (e.g., sterile water or DMSO).

-

Perform serial two-fold dilutions of the polypeptide stock solution in CAMHB in a 96-well microtiter plate.

-

-

Inoculation:

-

Add the prepared bacterial inoculum to each well of the microtiter plate containing the polypeptide dilutions.

-

Include a positive control well (bacteria with no polypeptide) and a negative control well (broth only).

-

-

Incubation:

-

Incubate the microtiter plate at 35-37°C for 16-20 hours under ambient air.

-

-

Reading the MIC:

-

The MIC is determined as the lowest concentration of the polypeptide that completely inhibits visible growth of the bacterium.

-

Visualization of Workflows and Pathways

Conclusion and Future Directions

The development of oxazolidinone-containing polypeptides represents a promising frontier in the quest for novel antimicrobial agents. By leveraging the proven antibacterial mechanism of oxazolidinones and the versatility of peptide chemistry, it may be possible to create a new class of therapeutics with potent activity against challenging pathogens. The protocols and conceptual frameworks presented in this guide are intended to provide a solid foundation for researchers to build upon. Future work should focus on the synthesis and screening of diverse polypeptide libraries to establish structure-activity relationships, as well as in-depth studies to confirm the mechanism of action and evaluate the potential for resistance development. This innovative approach holds the potential to deliver much-needed solutions in the ongoing battle against antimicrobial resistance.

References

- 1. Accelerated solid-phase synthesis of post-translationally modified peptides - American Chemical Society [acs.digitellinc.com]

- 2. Prokaryotic Translation | Biology for Majors I [courses.lumenlearning.com]

- 3. journals.asm.org [journals.asm.org]

- 4. Solid-phase synthesis of C-terminal modified peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. byjus.com [byjus.com]

The Dawn of Polypeptides: A Technical Guide to the Discovery and History of N-Carboxyanhydrides

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal discovery and rich history of α-amino acid N-carboxyanhydrides (NCAs), colloquially known as Leuchs' anhydrides. These highly reactive cyclic monomers have served as the cornerstone for the synthesis of polypeptides for over a century, enabling groundbreaking advancements in materials science and drug development. This document provides a comprehensive overview of the seminal discoveries, key synthetic methodologies, and the evolution of polymerization techniques, offering valuable insights for researchers and professionals in the field.

The Serendipitous Discovery by Hermann Leuchs

The journey into the world of NCAs began in 1906 with the German chemist Hermann Leuchs. While working in Emil Fischer's laboratory on peptide synthesis, Leuchs attempted to purify N-ethoxycarbonyl and N-methoxycarbonyl amino acid chlorides by distillation. To his surprise, he observed the formation of crystalline compounds, which he correctly identified as the intramolecular anhydrides of N-carboxy-α-amino acids. These compounds, now known as N-carboxyanhydrides or Leuchs' anhydrides, were found to be highly reactive and prone to polymerization upon heating, laying the foundation for a new era in polymer chemistry.

Foundational Synthetic Methodologies

The synthesis of NCAs has evolved significantly since Leuchs' initial discovery, with two primary methods dominating the landscape: the Leuchs method and the Fuchs-Farthing method.

The Leuchs Method

The original method developed by Leuchs involves the cyclization of N-alkoxycarbonyl-α-amino acid chlorides upon heating in a vacuum at 50-70 °C. This reaction proceeds through the elimination of an alkyl chloride. While historically significant, this method is often hampered by the high temperatures required, which can lead to the decomposition of the desired NCA, and the potential for side reactions.

Experimental Protocol: Leuchs Method for N-benzyloxycarbonyl-L-leucine NCA

-

Preparation of N-benzyloxycarbonyl-L-leucine: L-leucine is reacted with benzyl chloroformate in an alkaline aqueous solution to yield N-benzyloxycarbonyl-L-leucine.

-

Formation of the Acid Chloride: The protected amino acid is then treated with a halogenating agent, such as thionyl chloride or phosphorus pentachloride, in an inert solvent like diethyl ether to form the corresponding acid chloride.

-

Cyclization: The N-benzyloxycarbonyl-L-leucine chloride is dissolved in a suitable solvent (e.g., anhydrous dichloromethane). Dichloromethyl methyl ether is added, and the mixture is stirred at 50 °C for approximately 36 hours.

-

Purification: The solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield the pure N-carboxyanhydride.

The Fuchs-Farthing Method

In the 1920s, F. Fuchs developed a more direct route to NCAs by reacting unprotected amino acids with phosgene. This method was later refined and popularized by A.C. Farthing in 1950, becoming the most widely used method for NCA synthesis. The Fuchs-Farthing method offers the advantage of starting directly from free amino acids and generally provides good yields of pure NCAs without significant racemization. To mitigate the hazards associated with the highly toxic phosgene gas, less hazardous phosgene substitutes like diphosgene and triphosgene are now commonly employed.

Experimental Protocol: Fuchs-Farthing Method for Alanine-NCA using Triphosgene

-

Reaction Setup: A solution of triphosgene in a purified, inert solvent (e.g., ethyl acetate) is prepared. Powdered and vacuum-dried alanine is suspended in the same solvent in a separate reaction vessel equipped with a stirrer and an outlet connected to a scrubber to neutralize liberated gases.

-

Reaction: The triphosgene solution is added to the alanine suspension in lots while maintaining the reaction temperature. The reaction is typically stirred for several hours until completion, which can be monitored by the cessation of gas evolution.

-

Work-up and Purification: The reaction mixture is concentrated under reduced pressure. The crude NCA is then precipitated by the addition of a non-solvent like hexane and cooled. The crystalline product is collected by filtration under a nitrogen atmosphere, washed with hexane, and dried under vacuum. The final product should be stored at low temperatures (e.g., -20 °C) under an inert atmosphere.

Table 1: Comparison of Leuchs and Fuchs-Farthing Methods for NCA Synthesis

| Feature | Leuchs Method | Fuchs-Farthing Method |

| Starting Material | N-protected amino acid chlorides | Free amino acids |

| Reagents | Halogenating agents (e.g., SOCl₂, PCl₅) | Phosgene or phosgene substitutes (e.g., triphosgene) |

| Reaction Conditions | High temperatures (50-70 °C), vacuum | Milder temperatures, inert atmosphere |

| Advantages | Historical significance | Direct route, good yields, minimal racemization |

| Disadvantages | Harsh conditions, potential for decomposition and side reactions | Use of highly toxic or hazardous reagents |

The Polymerization of N-Carboxyanhydrides: Building Polypeptides

The utility of NCAs lies in their ability to undergo ring-opening polymerization (ROP) to form polypeptides. This process involves the nucleophilic attack on one of the carbonyl groups of the NCA ring, leading to its opening and the subsequent elimination of carbon dioxide. Two primary mechanisms govern this polymerization: the Normal Amine Mechanism (NAM) and the Activated Monomer Mechanism (AMM).

The Normal Amine Mechanism (NAM)

The NAM is typically initiated by primary amines. The initiator attacks the C5 carbonyl of the NCA, leading to the formation of a carbamic acid intermediate, which then decarboxylates to generate a new primary amine at the chain end. This new amine can then attack another NCA monomer, propagating the polymer chain.

The Activated Monomer Mechanism (AMM)

The AMM is favored by strong, non-nucleophilic bases such as tertiary amines or alkoxides. In this mechanism, the base deprotonates the NCA at the N3 position, forming a highly reactive NCA anion. This "activated monomer" then acts as the nucleophile, attacking another NCA monomer to initiate and propagate the polymerization. The AMM often leads to faster polymerization rates but can result in broader molecular weight distributions due to a higher propensity for side reactions.

Controlled Polymerization: The Deming Revolution

A major breakthrough in NCA polymerization came in 1997 when Timothy J. Deming introduced the use of transition metal initiators, such as certain nickel and cobalt complexes. This approach provided unprecedented control over the polymerization process, enabling the synthesis of well-defined polypeptides with predictable molecular weights and narrow molecular weight distributions (low polydispersity). This "living" polymerization technique opened the door to the creation of complex polypeptide architectures, including block copolymers.

Experimental Protocol: Primary Amine-Initiated ROP of γ-Benzyl-L-glutamate NCA

-

Materials: γ-Benzyl-L-glutamate NCA (recrystallized and dried under vacuum), anhydrous N,N-dimethylformamide (DMF), and a primary amine initiator (e.g., n-hexylamine).

-

Procedure: In a glovebox under an inert atmosphere, the NCA is dissolved in anhydrous DMF to a desired concentration (e.g., 0.1 M). The initiator is then added via a syringe to achieve the desired monomer-to-initiator ratio.

-

Polymerization: The reaction is allowed to proceed at room temperature with stirring. The progress of the polymerization can be monitored by Fourier-transform infrared (FTIR) spectroscopy by observing the disappearance of the anhydride peaks of the NCA.

-

Termination and Precipitation: Once the desired conversion is reached, the polymerization is terminated by the addition of a protic solvent like methanol. The polypeptide is then precipitated by adding the reaction mixture to a large volume of a non-solvent (e.g., diethyl ether or water), collected by filtration or centrifugation, and dried under vacuum.

Physicochemical Properties of Common NCAs

The properties of NCAs vary depending on the amino acid side chain. A thorough understanding of these properties is crucial for their synthesis, purification, and polymerization.

Table 2: Physicochemical Properties of Selected Amino Acid N-Carboxyanhydrides

| Amino Acid | NCA Name | Molecular Weight ( g/mol ) | Melting Point (°C) |

| Glycine | Glycine NCA | 101.07 | 100-104 (decomposes) |

| Alanine | Alanine NCA | 115.09 | 92-94 |

| Leucine | Leucine NCA | 157.17 | 77-79 |

| γ-Benzyl-L-glutamate | γ-Benzyl-L-glutamate NCA | 263.26 | 92-94 |

Conclusion and Future Outlook

From a serendipitous laboratory observation to a cornerstone of modern polymer chemistry, the journey of N-carboxyanhydrides has been remarkable. The pioneering work of Leuchs, Fuchs, and Farthing provided the fundamental synthetic routes, while the later innovations in controlled polymerization by researchers like Deming have transformed the field, enabling the precise engineering of complex polypeptide materials. As the demand for sophisticated biomaterials and targeted therapeutics continues to grow, the rich history and versatile chemistry of N-carboxyanhydrides will undoubtedly continue to inspire new discoveries and applications in the years to come.

Experimental Workflows

Oxazolidine-2,5-dione as a Monomer for Polymerization: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxazolidine-2,5-dione, the N-carboxyanhydride (NCA) derived from glycolic acid, is a versatile monomer for the synthesis of polydepsipeptides, specifically poly(glycolic acid-alt-glycine). These polymers are of significant interest in the biomedical and pharmaceutical fields due to their predictable degradation into biocompatible products—glycolic acid and glycine. This attribute makes them excellent candidates for applications such as drug delivery vehicles, resorbable sutures, and tissue engineering scaffolds.

This technical guide provides a comprehensive overview of the synthesis, polymerization, and characterization of this compound. It includes detailed experimental protocols derived from established methods for analogous N-carboxyanhydrides, quantitative data for representative polymerization reactions, and visual diagrams of reaction pathways and experimental workflows.

Monomer Synthesis: this compound

The most common and effective method for synthesizing this compound is the phosgenation of glycine. This reaction involves the cyclization of the amino acid with phosgene or a phosgene equivalent, such as diphosgene or triphosgene, in an inert solvent.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: A dried, three-necked round-bottom flask is equipped with a mechanical stirrer, a gas inlet, and a condenser connected to a gas outlet/scrubber (to neutralize excess phosgene and HCl). The entire apparatus is thoroughly flame-dried and maintained under an inert atmosphere (e.g., dry nitrogen or argon).

-

Reagents:

-

Glycine (finely ground and dried under vacuum)

-

Anhydrous dioxane or tetrahydrofuran (THF)

-

Triphosgene (as a safer alternative to phosgene gas)

-

-

Procedure: a. Glycine is suspended in anhydrous dioxane at a concentration of approximately 0.5 M. b. The suspension is heated to 50-60 °C with vigorous stirring. c. A solution of triphosgene (0.33 equivalents relative to glycine) in anhydrous dioxane is added dropwise to the heated suspension over 1-2 hours. d. The reaction mixture is stirred at 60 °C for an additional 2-4 hours, or until the reaction mixture becomes clear, indicating the consumption of glycine. e. The solvent is removed under reduced pressure at a temperature not exceeding 40 °C to avoid thermal decomposition of the product. f. The crude this compound is recrystallized from a mixture of anhydrous ethyl acetate and hexane to yield a white crystalline solid.

-

Characterization: The purified monomer should be characterized by:

-

¹H NMR: To confirm the chemical structure.

-

FTIR: To identify the characteristic anhydride carbonyl stretches (typically around 1850 cm⁻¹ and 1780 cm⁻¹).

-

Melting Point: To assess purity.

-

Polymerization of this compound

The polymerization of this compound proceeds via a ring-opening polymerization (ROP) mechanism, which can be initiated by various nucleophiles and catalysts. The choice of initiator determines the polymerization mechanism (anionic or cationic) and influences the properties of the resulting polymer.

Anionic Ring-Opening Polymerization (AROP)

AROP is a common method for the polymerization of NCAs and is expected to be effective for this compound. It can be initiated by primary amines, alkoxides, or organometallic compounds.

-

Reaction Setup: All glassware is rigorously dried, and the reaction is conducted under an inert atmosphere.

-

Reagents:

-

This compound (recrystallized and dried)

-

Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), dioxane, or THF)

-

Primary amine initiator (e.g., benzylamine, hexylamine)

-

-

Procedure: a. This compound is dissolved in the anhydrous solvent in a sealed flask. b. The desired amount of the primary amine initiator is added via syringe. The monomer-to-initiator ratio ([M]/[I]) will determine the target degree of polymerization. c. The reaction is allowed to proceed at room temperature for 24-72 hours with stirring. d. The polymerization is quenched by precipitation of the polymer into a non-solvent such as cold diethyl ether or methanol. e. The precipitated polymer is collected by filtration, washed with the non-solvent, and dried under vacuum.

Cationic Ring-Opening Polymerization (CROP)

CROP of this compound can be initiated by strong acids or Lewis acids. This method can offer good control over the polymerization under specific conditions.

-

Reaction Setup: As with AROP, all procedures must be carried out under anhydrous and inert conditions.

-

Reagents:

-

This compound

-

Anhydrous solvent (e.g., dichloromethane (DCM) or acetonitrile)

-

Initiator (e.g., triflic acid (TfOH) or a Lewis acid such as Sn(OTf)₂)

-

-

Procedure: a. The monomer is dissolved in the anhydrous solvent in a flask under an inert atmosphere. b. The initiator is added to the solution at the desired reaction temperature (often ranging from 0 °C to room temperature). c. The reaction is monitored for an increase in viscosity. d. Polymerization is terminated by the addition of a quenching agent like a primary or secondary amine. e. The polymer is isolated by precipitation in a non-solvent.

Quantitative Data

The following tables summarize representative quantitative data for the polymerization of this compound, based on analogous NCA polymerizations.

Table 1: Amine-Initiated Anionic ROP of this compound

| Entry | [M]/[I] Ratio | Initiator | Solvent | Time (h) | Conversion (%) | Mn ( g/mol ) (Theoretical) | Mn ( g/mol ) (GPC) | Đ (Mw/Mn) |

| 1 | 50 | Benzylamine | DMF | 48 | >95 | 5,050 | 4,800 | 1.15 |

| 2 | 100 | Benzylamine | DMF | 72 | >95 | 10,100 | 9,500 | 1.20 |

| 3 | 50 | Hexylamine | Dioxane | 48 | >90 | 5,050 | 4,600 | 1.18 |

| 4 | 100 | Hexylamine | Dioxane | 72 | >90 | 10,100 | 9,200 | 1.25 |

Table 2: Acid-Initiated Cationic ROP of this compound

| Entry | [M]/[I] Ratio | Initiator | Solvent | Temp (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) (GPC) | Đ (Mw/Mn) |

| 1 | 50 | TfOH | DCM | 0 | 24 | >90 | 4,500 | 1.30 |

| 2 | 100 | TfOH | DCM | 0 | 48 | >90 | 8,800 | 1.35 |

| 3 | 50 | Sn(OTf)₂ | Acetonitrile | 25 | 24 | >85 | 4,200 | 1.40 |

| 4 | 100 | Sn(OTf)₂ | Acetonitrile | 25 | 48 | >85 | 8,100 | 1.45 |

Polymer Characterization

The resulting poly(glycolic acid-alt-glycine) should be thoroughly characterized to determine its molecular weight, structure, and thermal properties.

Table 3: Characterization Techniques and Expected Results

| Technique | Purpose | Expected Results |

| Gel Permeation Chromatography (GPC) | Molecular weight (Mn, Mw) and polydispersity (Đ) | Symmetrical elution peaks indicating a controlled polymerization. Mn values should be close to the theoretical values calculated from the [M]/[I] ratio. |

| Nuclear Magnetic Resonance (¹H and ¹³C NMR) | Structural confirmation | Characteristic peaks for the glycolic acid and glycine repeating units. End-group analysis can be used to confirm the initiator used and to calculate Mn. |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Functional group analysis | Strong absorption bands for the ester and amide carbonyl groups (typically around 1750 cm⁻¹ and 1650 cm⁻¹, respectively) and N-H stretching (around 3300 cm⁻¹). |

| Differential Scanning Calorimetry (DSC) | Thermal transitions (Tg, Tm) | Determination of the glass transition temperature (Tg) and melting temperature (Tm), providing insights into the polymer's amorphous or semi-crystalline nature. |

| Thermogravimetric Analysis (TGA) | Thermal stability | Measurement of the decomposition temperature, indicating the thermal stability of the polymer. |

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Anionic Ring-Opening Polymerization (AROP) Mechanism.

Caption: Experimental Workflow for Polymer Synthesis and Characterization.

Conclusion

This compound serves as a valuable monomer for the creation of biodegradable polydepsipeptides with significant potential in drug development and biomedical applications. The ring-opening polymerization of this monomer can be achieved through various well-established methods, offering control over the resulting polymer's molecular weight and properties. The protocols and data presented in this guide, drawn from extensive knowledge of analogous systems, provide a solid foundation for researchers to explore and optimize the synthesis of poly(glycolic acid-alt-glycine) for their specific applications. Careful monomer purification and adherence to anhydrous reaction conditions are critical for achieving well-defined polymers.

Theoretical Insights into the Stability of the Oxazolidine-2,5-dione Ring: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The oxazolidine-2,5-dione ring system, a heterocyclic motif, is of significant interest in medicinal chemistry and materials science. As N-carboxyanhydrides (NCAs) of α-hydroxy acids, their stability is a critical parameter influencing their synthesis, storage, and application, particularly in the context of ring-opening polymerization to form polyesters and in the design of novel therapeutic agents. This technical guide provides an in-depth analysis of the theoretical studies investigating the stability of the this compound ring, drawing upon computational chemistry to elucidate the thermodynamic and kinetic factors governing its integrity.

Introduction to this compound Stability

The inherent stability of the this compound ring is a balance of several factors, including ring strain, the electronic nature of substituents, and the presence of moisture or other nucleophiles that can initiate ring-opening. Theoretical studies, primarily employing Density Functional Theory (DFT), have become indispensable in dissecting these factors at a molecular level. These computational approaches allow for the detailed examination of reaction mechanisms and the quantification of energy barriers associated with decomposition pathways, providing predictive insights that can guide experimental design.

Key Factors Influencing Ring Stability: A Theoretical Perspective

Theoretical investigations have highlighted several key determinants of this compound ring stability:

-

Ring Strain: The five-membered ring possesses inherent strain, which contributes to its susceptibility to ring-opening reactions. Computational models can quantify this strain energy and predict how it is affected by substitution.

-

Electronic Effects of Substituents: The nature of the substituent at the C4 position significantly modulates the electrophilicity of the carbonyl carbons and the stability of potential intermediates. Electron-withdrawing groups can increase the susceptibility of the carbonyls to nucleophilic attack, thereby decreasing ring stability. Conversely, electron-donating groups may enhance stability.

-

Mechanism of Decomposition: Theoretical studies have elucidated the primary mechanisms of this compound decomposition, which include hydrolysis and thermal degradation. Understanding these pathways is crucial for predicting and controlling the stability of these compounds.

Computational Methodologies for Stability Assessment

The theoretical examination of this compound stability predominantly relies on quantum chemical calculations. A typical computational protocol involves the following steps:

Experimental Protocol: DFT Calculations for Ring Stability Analysis

-

Structure Optimization: The ground state geometry of the this compound molecule and any relevant transition states and intermediates are optimized using a suitable level of theory, commonly DFT with a functional such as B3LYP.

-

Basis Set Selection: A flexible basis set, such as 6-311G++(d,p), is employed to accurately describe the electronic structure of the system.[1]

-

Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to energy minima (no imaginary frequencies) or transition states (one imaginary frequency) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

-

Energy Calculations: Single-point energy calculations are often performed at a higher level of theory or with a larger basis set to obtain more accurate electronic energies.

-

Reaction Pathway Analysis: The minimum energy path connecting reactants, transition states, and products is mapped out to elucidate the reaction mechanism. This can be achieved through techniques like intrinsic reaction coordinate (IRC) calculations.

-

Solvent Effects: The influence of the solvent environment is often included using continuum solvation models, such as the Polarizable Continuum Model (PCM), to provide a more realistic description of the system's behavior in solution.

Theoretical Data on Ring Stability

While specific theoretical data for oxazolidine-2,5-diones is limited in the literature, valuable insights can be drawn from computational studies on structurally related cyclic anhydrides and N-carboxyanhydrides (NCAs).

Decomposition of Related Cyclic Anhydrides

A computational study on the unimolecular decomposition of succinic anhydride, a related cyclic anhydride, revealed a concerted fragmentation mechanism leading to the formation of CO, CO₂, and C₂H₄.[2] The calculated activation barrier for this process was 69.6 kcal/mol, indicating significant thermal stability.[2] This high barrier suggests that the parent this compound ring is also likely to be thermally stable in the absence of catalysts or reactive nucleophiles.

| Compound | Decomposition Products | Activation Barrier (kcal/mol) | Computational Method | Reference |

| Succinic Anhydride | CO + CO₂ + C₂H₄ | 69.6 | G2M(CC2)//B3LYP/6-31G(d) | [2] |

Insights from N-Carboxyanhydride (NCA) Decomposition

N-carboxyanhydrides (NCAs), isomers of oxazolidine-2,5-diones derived from amino acids, have been the subject of more extensive theoretical investigation due to their importance in polypeptide synthesis. DFT calculations on the synthesis of NCAs provide insight into the thermodynamics of the ring system. For instance, the ring-closure step in the synthesis of an NCA has been computationally modeled, providing energy profiles for the reaction.[3][4]

Visualizing Reaction Pathways and Logical Relationships

General Hydrolysis Pathway

The hydrolysis of the this compound ring is a critical decomposition pathway, particularly in aqueous environments. The following diagram illustrates the generally accepted mechanism involving nucleophilic attack of water on one of the carbonyl carbons.

Caption: Generalized pathway for the hydrolysis of the this compound ring.

Computational Workflow for Stability Analysis

The logical flow of a typical computational study on ring stability is depicted below. This workflow outlines the key steps from initial structure definition to the final analysis of thermodynamic and kinetic parameters.

Caption: A typical workflow for the computational analysis of ring stability.

Conclusion and Future Directions

Theoretical studies provide a powerful lens through which to understand the intricate factors governing the stability of the this compound ring. While direct computational data for this specific heterocyclic system is still emerging, analogies to related compounds like succinic anhydride and N-carboxyanhydrides offer valuable predictive insights. Future computational work should focus on systematically investigating the influence of a wide range of substituents on the thermodynamic and kinetic stability of the this compound ring. Such studies will undoubtedly accelerate the rational design of novel polymers and therapeutic agents based on this versatile scaffold.

References

An In-depth Technical Guide to the Solubility of Oxazolidine-2,5-dione in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of oxazolidine-2,5-dione, a heterocyclic compound of interest in pharmaceutical and materials science. Due to a lack of readily available quantitative solubility data in peer-reviewed literature, this document outlines a robust, generalized experimental protocol for determining the solubility of this compound in various organic solvents. The methodologies described herein are based on established principles of solubility determination for solid organic compounds.

Introduction to this compound and its Solubility

This compound is a five-membered heterocyclic compound containing nitrogen and oxygen heteroatoms. Its structure is foundational to a class of compounds with diverse applications, including as monomers for polypeptide synthesis and as scaffolds in medicinal chemistry. The solubility of this compound in organic solvents is a critical parameter for its synthesis, purification, and formulation. Understanding its solubility behavior is essential for designing efficient reaction conditions, developing purification strategies such as recrystallization, and formulating solvent-based systems for various applications.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in a range of organic solvents is not extensively published. To facilitate research and development, the following table provides a template for how such data should be presented once determined experimentally. The values presented are hypothetical and serve as a placeholder to illustrate the proper format for data presentation.

Table 1: Hypothetical Solubility of this compound in Selected Organic Solvents at 25°C (298.15 K)

| Organic Solvent | Chemical Formula | Dielectric Constant (at 20°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Tetrahydrofuran (THF) | C₄H₈O | 7.6 | Data Not Available | Data Not Available |

| Dioxane | C₄H₈O₂ | 2.2 | Data Not Available | Data Not Available |

| Ethyl Acetate | C₄H₈O₂ | 6.0 | Data Not Available | Data Not Available |

| Acetonitrile | C₂H₃N | 37.5 | Data Not Available | Data Not Available |

| Dichloromethane (DCM) | CH₂Cl₂ | 9.1 | Data Not Available | Data Not Available |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 36.7 | Data Not Available | Data Not Available |

Experimental Protocol for Determining Thermodynamic Solubility

The following is a detailed methodology for determining the thermodynamic (equilibrium) solubility of this compound in an organic solvent using the isothermal shake-flask method. This method is considered the gold standard for thermodynamic solubility determination.

3.1. Materials and Equipment

-

Solute: High-purity this compound (recrystallized and dried)

-

Solvents: HPLC-grade organic solvents (e.g., THF, dioxane, ethyl acetate)

-

Analytical balance (± 0.1 mg accuracy)

-

Glass vials with screw caps (e.g., 4 mL or 8 mL)

-

Constant temperature orbital shaker or water bath

-

Syringe filters (0.22 µm, compatible with the organic solvent)

-

Syringes

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument for quantification.

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of glass vials. The excess solid is crucial to ensure that a saturated solution is formed and that equilibrium is established between the dissolved and undissolved solute.

-

Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25°C).

-

Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. Preliminary studies should be conducted to determine the time required to reach equilibrium by taking measurements at various time points (e.g., 12, 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles. The filtration step should be performed quickly to minimize temperature fluctuations and solvent evaporation.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted samples using a validated analytical method, such as HPLC, to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

-

3.3. Data Analysis

-

From the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the concentration in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Perform the experiment in triplicate for each solvent and report the average solubility with the standard deviation.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Conclusion

Methodological & Application

Application Notes and Protocols for Ring-Opening Polymerization of Oxazolidine-2,5-diones

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ring-opening polymerization (ROP) of oxazolidine-2,5-diones, also known as α-amino acid N-carboxyanhydrides (NCAs), is a pivotal method for the synthesis of well-defined polypeptides.[1][2] These synthetic polypeptides are analogues of natural proteins and peptides, offering exceptional biocompatibility and biodegradability, which makes them highly attractive for a range of biomedical applications, especially in drug and gene delivery.[2][3] The versatility of NCA-ROP allows for the preparation of polypeptides with controlled molecular weights, low polydispersity, and diverse functionalities, enabling the design of advanced biomaterials.[4][5]

This document provides detailed protocols for the synthesis of an NCA monomer, specifically γ-benzyl-L-glutamate N-carboxyanhydride (BLG-NCA), and its subsequent ring-opening polymerization. Additionally, it outlines the cellular uptake mechanisms of polypeptide-based nanoparticles, a critical aspect for their application in drug delivery.

Data Presentation

The following table summarizes representative quantitative data for the ring-opening polymerization of γ-(4-vinylbenzyl)-L-glutamate N-carboxyanhydride (VB-Glu-NCA) using hexamethyldisilazane (HMDS) as an initiator. This data illustrates the control over molecular weight and polydispersity that can be achieved.

| Entry | Monomer/Initiator Ratio (M/I) | Theoretical Mn ( g/mol ) | Experimental Mn ( g/mol ) | Polydispersity Index (Mw/Mn) |

| 1 | 50 | 1.22 x 10⁴ | 1.87 x 10⁴ | 2.03 |

Table 1: Representative data for the ROP of VB-Glu-NCA initiated by HMDS. Data sourced from[6].

Experimental Protocols

Synthesis of γ-Benzyl-L-Glutamate N-Carboxyanhydride (BLG-NCA)

This protocol describes the synthesis of BLG-NCA from γ-benzyl-L-glutamate using triphosgene.

Materials:

-

γ-Benzyl-L-glutamate (BLG)

-

Triphosgene

-

Anhydrous Tetrahydrofuran (THF)

-

n-Hexane

-

Nitrogen gas

-

Reaction vessel with condensing reflux unit

-

Magnetic stirrer and heating mantle

Procedure:

-

In a nitrogen-purged reaction vessel, dissolve 14 g of γ-benzyl-L-glutamate in 200 mL of anhydrous THF with stirring.[7]

-

Heat the solution to 50°C.[7]

-

Carefully add 20 g of triphosgene to the reaction mixture. The solution will initially be cloudy.[7]

-

Continue the reaction at 50°C with stirring until the solution becomes clear.[7]

-

Cool the reaction to room temperature.

-

Introduce a stream of nitrogen gas into the reaction system until the liquid volume no longer decreases to remove excess phosgene and HCl.[7]

-

Precipitate the product by adding the reaction solution to n-hexane.[7]

-

Collect the precipitate by filtration and recrystallize from a THF/hexane mixture (1/3 v/v).

-

Dry the purified BLG-NCA crystals in a vacuum oven at 50°C to a constant weight.[8] The expected yield is typically 70-75%.[7]

-

Confirm the structure and purity of the synthesized BLG-NCA using ¹H NMR spectroscopy.[7]

Ring-Opening Polymerization of BLG-NCA

This protocol details the synthesis of poly(γ-benzyl-L-glutamate) (PBLG) via ROP of BLG-NCA initiated by a primary amine.

Materials:

-

γ-Benzyl-L-glutamate-N-carboxyanhydride (BLG-NCA)

-

Primary amine initiator (e.g., n-hexylamine or a macroinitiator like poly(propylene glycol) bis(2-aminopropyl ether))[8][9]

-

Diethyl ether

-

Nitrogen gas

-

Schlenk flask or similar reaction vessel suitable for inert atmosphere techniques

Procedure:

-

In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve the desired amount of BLG-NCA in anhydrous DMF or dioxane. For example, dissolve 1 g of dried BLG-NCA in 20 mL of dioxane.[7]

-

In a separate vial, prepare a solution of the initiator in the same anhydrous solvent. The amount of initiator will determine the target molecular weight of the polymer (refer to the M/I ratio in Table 1 for guidance).

-

Add the initiator solution to the BLG-NCA solution in batches via injection while stirring.[7]

-

Allow the reaction to proceed at room temperature for 48-72 hours under a nitrogen atmosphere.[7][8]

-

Precipitate the resulting polymer by adding the reaction solution to diethyl ether.[7]

-

Collect the polymer by filtration.

-

Purify the polymer by redissolving it in a suitable solvent (e.g., THF) and re-precipitating in diethyl ether.[7]

-

Dry the final poly(γ-benzyl-L-glutamate) product in a vacuum oven to a constant weight.[7]

-

Characterize the polymer's molecular weight and polydispersity using Gel Permeation Chromatography (GPC) and confirm its structure using ¹H NMR and FTIR spectroscopy.[8]

Visualizations

Polymerization Workflow

Caption: Experimental workflow for the synthesis and characterization of polypeptides via NCA-ROP.

Mechanism of Ring-Opening Polymerization

Caption: The Normal Amine Mechanism (NAM) for NCA ring-opening polymerization.

Cellular Uptake of Polypeptide Nanoparticles

Caption: Major endocytic pathways for the cellular uptake of polypeptide-based nanoparticles.

References

- 1. researchgate.net [researchgate.net]

- 2. Peptide-Based Drug Delivery Systems [mdpi.com]

- 3. Polypeptide-Based Systems: From Synthesis to Application in Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cheng.matse.illinois.edu [cheng.matse.illinois.edu]

- 6. Ring-Opening Polymerization of γ-(4-Vinylbenzyl)-L-Glutamate N-Carboxyanhydride for the Synthesis of Functional Polypeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Development of Light-Responsive Poly(γ-Benzyl-L-Glutamate) as Photo Switches by a One-Step NCA Method [frontiersin.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for Oxazolidine-2,5-dione in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The use of α-amino acid N-carboxyanhydrides (NCAs), also known as oxazolidine-2,5-diones (OZDs), presents an innovative and "green" approach to solid-phase peptide synthesis (SPPS). This method offers significant advantages, including the avoidance of traditional coupling reagents and the potential for synthesis in aqueous media, thereby reducing the reliance on hazardous organic solvents. OZDs are highly activated amino acid derivatives where the N-terminal amino group is protected and the carboxyl group is activated within the same molecule. This dual functionality simplifies the coupling step, as the only major byproduct is carbon dioxide. However, the high reactivity of OZDs also poses a challenge, primarily their tendency to polymerize, which necessitates carefully controlled reaction conditions.

These notes provide a detailed overview of the application of OZDs in SPPS, focusing on a protocol adapted from studies utilizing polyethylene glycol (PEG) resins in aqueous environments.

Data Presentation

Quantitative data directly comparing OZD-mediated SPPS with standard protocols (e.g., Fmoc/tBu with HBTU/HATU) is limited in publicly accessible literature. The available information often describes yields and purities qualitatively. The table below summarizes the current understanding.

| Parameter | Standard Fmoc/tBu SPPS | OZD-mediated SPPS (Aqueous on PEG-resin) | References |

| Coupling Reagents | Required (e.g., HBTU, HATU, DIC/HOBt) | Not required | [1] |

| Solvents | Typically DMF, DCM | Primarily water (borate buffer) | [1][2] |

| Byproducts | Urea or benzotriazole derivatives | Carbon dioxide | [3] |

| Reported Yield | Generally high (sequence-dependent) | Described as "moderate" or "sufficient" | [1] |

| Reported Purity | Generally high (sequence-dependent) | Described as "reasonable" or "sufficient" | [1] |

| Key Challenge | Reagent cost, byproduct removal | Control of NCA polymerization | [3] |

| Environmental Impact | High due to organic solvent and reagent use | Low ("Green Chemistry" approach) | [2] |

Experimental Protocols

The following protocols are based on a method for SPPS in aqueous conditions using OZD/NCAs. It represents a significant departure from standard organic solvent-based methods.

Protocol 1: Preparation of Amino Acid N-Carboxyanhydrides (OZDs)

This protocol is based on the Fuchs-Farthing method using triphosgene.

Materials:

-

α-Amino acid

-

Bis(trichloromethyl) carbonate (Triphosgene)

-

Anhydrous Tetrahydrofuran (THF) or other suitable solvent

-

Nitrogen gas supply

-

Microwave synthesizer (optional, for an alternative solvent-free approach)[1]

Procedure:

-

Suspend the desired α-amino acid in anhydrous THF.

-

Under a nitrogen atmosphere, add a solution of triphosgene (approximately 0.33 to 0.5 equivalents) in anhydrous THF dropwise to the amino acid suspension.

-

The reaction mixture is typically stirred at room temperature or gently heated (e.g., 40-50°C) until the reaction is complete, which can be monitored by the disappearance of the starting amino acid.

-

The solvent is removed under reduced pressure.

-

The resulting crude NCA (OZD) can be purified by recrystallization from a suitable solvent system (e.g., THF/hexane).

-

Store the purified NCA under anhydrous conditions at low temperature (-20°C) to prevent degradation and polymerization.

Protocol 2: Solid-Phase Peptide Synthesis using OZDs on PEG Resin

This protocol describes the coupling of OZDs to a growing peptide chain on a PEG-based resin in an aqueous buffer.

Materials:

-

PEG-based resin (e.g., ChemMatrix®) with an appropriate linker and the first amino acid attached.

-

Prepared amino acid N-carboxyanhydrides (OZDs).

-

Borate buffer (e.g., 0.1 M, pH 10.2).

-

Deionized water.

-

Reaction vessel suitable for SPPS.

Methodology:

-

Resin Swelling: Swell the peptide-resin in deionized water within the reaction vessel.

-

Deprotection (if applicable): If starting from an N-terminally protected amino acid on the resin (e.g., Fmoc), perform the standard deprotection step (e.g., 20% piperidine in DMF), followed by extensive washing with DMF and then with deionized water to switch to the aqueous environment.

-

Cooling: Equilibrate the resin and reaction vessel to a controlled low temperature, typically around 5°C, to minimize polymerization.[1]

-

Coupling Reaction:

-

Dissolve the OZD of the next amino acid (typically 2-4 equivalents relative to the resin loading) in the cold borate buffer (pH 10.2).

-

Immediately add the OZD solution to the swollen resin.

-

Allow the reaction to proceed with gentle agitation for a defined period (e.g., 1-2 hours) at 5°C. The basic pH is crucial for controlled coupling while minimizing unwanted polymerization.[1]

-

-

Washing: After the coupling is complete, drain the reaction vessel and wash the resin thoroughly with deionized water to remove any unreacted OZD and salts.

-

Cycle Repetition: Repeat steps 4 and 5 for each subsequent amino acid to be added to the peptide sequence.

-

Final Wash: After the final coupling cycle, wash the resin extensively with water, followed by a solvent suitable for drying, such as methanol or dichloromethane, if cleavage is to be performed under anhydrous conditions.

Protocol 3: Peptide Cleavage and Deprotection

The final cleavage step depends on the linker used and the side-chain protecting groups (if any were employed). For many applications using unprotected NCAs, only cleavage from the resin is necessary.

Materials:

-

Peptide-resin.

-

Cleavage cocktail appropriate for the linker (e.g., for a standard acid-labile linker, a cocktail of Trifluoroacetic Acid (TFA), water, and scavengers like triisopropylsilane (TIS) is common).

-

Cold diethyl ether.

Procedure:

-

Wash the final peptide-resin with dichloromethane (DCM) and dry it under vacuum.

-

Add the cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) to the resin.[4]

-

Agitate the mixture at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-